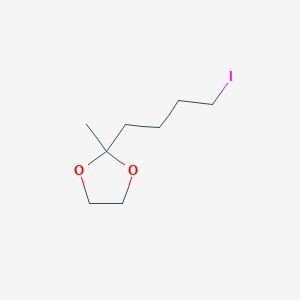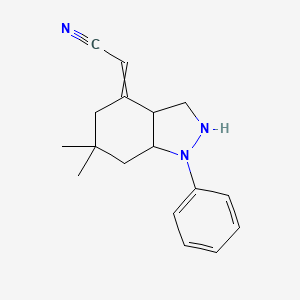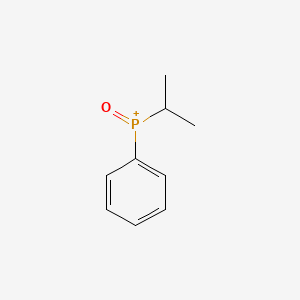
2,2,7,7-Tetramethyl-4-phenyl-3,6-dioxa-2,7-disilaoct-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,7,7-Tetramethyl-4-phenyl-3,6-dioxa-2,7-disilaoct-4-ene is a unique organosilicon compound characterized by its distinctive structure, which includes two silicon atoms and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, suggesting that it may be produced on a smaller scale for research purposes. The development of efficient and scalable production methods would be essential for its broader application in industry.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,7,7-Tetramethyl-4-phenyl-3,6-dioxa-2,7-disilaoct-4-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine: Research into its biological activity and potential therapeutic applications is ongoing, although specific uses have not been well-documented.
Industry: Its potential use in the production of advanced materials and as a catalyst in various industrial processes is being explored.
Wirkmechanismus
The mechanism by which 2,2,7,7-Tetramethyl-4-phenyl-3,6-dioxa-2,7-disilaoct-4-ene exerts its effects is not fully understood. its interactions with molecular targets and pathways are likely influenced by its unique structure, which allows it to participate in various chemical reactions. Further research is needed to elucidate the specific molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,4,7,7-Pentamethyl-3,6-dioxa-2,7-disilaoctane
- 2,2,4,6-Tetramethyloctane
- 2,2,3,7-Tetramethyloctane
Uniqueness
2,2,7,7-Tetramethyl-4-phenyl-3,6-dioxa-2,7-disilaoct-4-ene is unique due to the presence of both silicon atoms and a phenyl group in its structure This combination imparts distinct chemical properties that differentiate it from other similar compounds
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications. While further research is needed to fully understand its properties and mechanisms of action, its potential in various fields makes it a valuable subject of study.
Eigenschaften
CAS-Nummer |
64277-60-7 |
|---|---|
Molekularformel |
C14H24O2Si2 |
Molekulargewicht |
280.51 g/mol |
IUPAC-Name |
trimethyl-(1-phenyl-2-trimethylsilyloxyethenoxy)silane |
InChI |
InChI=1S/C14H24O2Si2/c1-17(2,3)15-12-14(16-18(4,5)6)13-10-8-7-9-11-13/h7-12H,1-6H3 |
InChI-Schlüssel |
SUJFYSQALNWOCY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC=C(C1=CC=CC=C1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



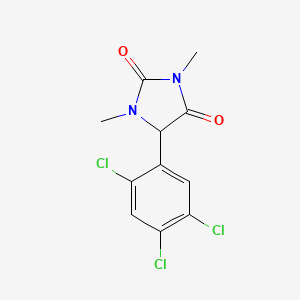
![4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate](/img/structure/B14492716.png)
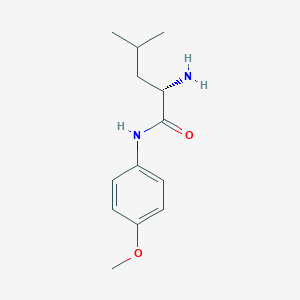
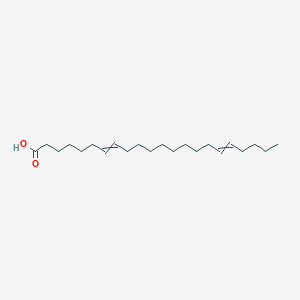
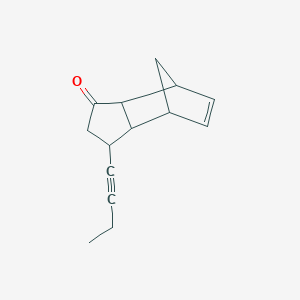

![5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14492744.png)
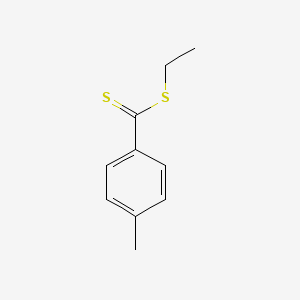
![1,1'-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene]](/img/structure/B14492756.png)
